molecular formula C9H6ClFN2O2 B13676332 Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13676332
M. Wt: 228.61 g/mol
InChI Key: MDOBJWPUYJISPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the chloro and fluoro substituents. The final step involves esterification to introduce the methyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, carboxylic acids, and alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Pyrrolopyrazine derivatives
  • Indole derivatives

Uniqueness

Methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chloro and fluoro groups enhances its binding affinity and selectivity towards FGFRs compared to other similar compounds .

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

methyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-6(10)5-2-4(11)3-12-8(5)13-7/h2-3H,1H3,(H,12,13)

InChI Key

MDOBJWPUYJISPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC(=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.